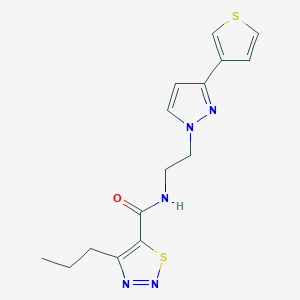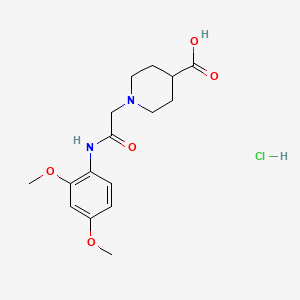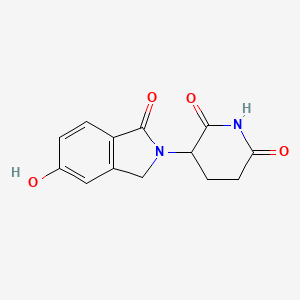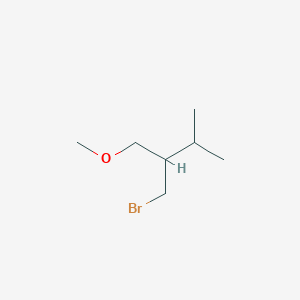![molecular formula C19H18BrCl2N3OS2 B2489621 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344272-52-2](/img/structure/B2489621.png)
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole" belongs to a class of substances that include 1,2,4-triazole derivatives, known for their versatile chemical properties and potential pharmacological activities. These derivatives have been synthesized and studied for various biological and chemical applications, excluding specific drug use and dosage details as requested.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves multiple steps, including cyclization reactions and substitutions. For example, 4,5-dibromo-1H-1,2,3-triazole synthesis demonstrates the reactive adaptability of triazole compounds, allowing for functional group modifications through bromine → lithium exchange reactions and subsequent reactions with chloromethyl methyl ether or benzyl chloride, among others, to yield substituted triazoles with potential for further chemical modification (Iddon & Nicholas, 1996).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed through methods such as X-ray structure analysis, which provides detailed insights into the arrangement of atoms and intermolecular interactions within the crystal structure. This structural information is crucial for understanding the compound's chemical behavior and reactivity (Al-Wahaibi et al., 2019).
Chemical Reactions and Properties
1,2,4-Triazole derivatives engage in a variety of chemical reactions, including alkylation, amino(hydroxy)methylation, and cyanoethylation, leading to the formation of new sulfanyl-triazoles. These reactions extend the functional versatility of triazole compounds, enabling their application in diverse chemical processes and the synthesis of compounds with novel properties (Kaldrikyan et al., 2016).
Scientific Research Applications
Synthesis and Reactivity
The chemical compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole has been involved in various synthetic processes. For instance, 1,2,4-triazole-3-thiols have reacted with different haloalkanes and haloalkenes to yield new 3-sulfanyl-1,2,4-triazoles, showcasing the reactivity of such triazole derivatives (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Furthermore, the cyclization of 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides into 1,2,4-triazole and 1,3,4-thiadiazole derivatives and their subsequent pharmacological evaluation has been a subject of interest, pointing towards the versatility of these compounds in synthesizing pharmacologically active derivatives, although this is not linked directly to the specified compound (Maliszewska-Guz et al., 2005).
Antiproliferative and Antilipolytic Activities
- Derivatives of this compound, such as 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes, have been synthesized and assessed for their antiproliferative activity against colorectal cells and their ability to inhibit pancreatic lipase. This indicates potential therapeutic applications in addressing obesity-related colorectal cancer, showcasing the biologically active potential of such compounds (Shkoor et al., 2021).
properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrCl2N3OS2/c1-2-25-18(12-28(26)11-14-5-8-16(21)9-17(14)22)23-24-19(25)27-10-13-3-6-15(20)7-4-13/h3-9H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZVCICKSYQZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CS(=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrCl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2489545.png)


![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)
![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)
![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/no-structure.png)
